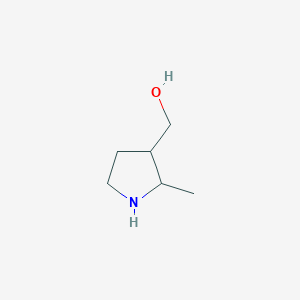

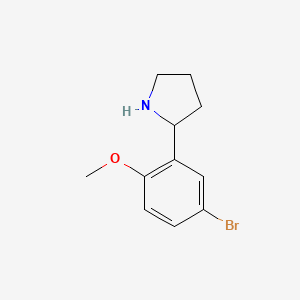

![molecular formula C13H14FN3OS B2463886 1-Ciclopentil-3-(4-fluorobenzo[d]tiazol-2-il)urea CAS No. 1286709-74-7](/img/structure/B2463886.png)

1-Ciclopentil-3-(4-fluorobenzo[d]tiazol-2-il)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea” is a chemical compound that has emerged as a promising drug candidate in the field of medicinal chemistry. It is also known as CP-69799. This compound is a derivative of 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea, which were designed and synthesized as novel anti-Parkinsonian agents .

Synthesis Analysis

The synthesis of 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives, which includes “1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea”, involves the use of hydrazonoyl halides as precursors . The yield of the synthesis process was reported to be 90% .Molecular Structure Analysis

The molecular formula of “1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea” is C13H14FN3OS, and its molecular weight is 279.33. The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea” include a melting point of 308°C . Parameters for Lipinski’s rule of 5 were calculated computationally because pharmacokinetic and metabolic behaviors in the body often are linked to the physical properties of a compound .Mecanismo De Acción

Target of Action

Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with their targets in various ways, leading to their diverse biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities . For example, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Pharmacokinetics

It is known that the pharmacokinetic and metabolic behaviors in the body often are linked to the physical properties of a compound . None of the synthesized compounds violated Lipinski’s rule, making them suitable drug candidates for the treatment of various diseases .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities . For example, some compounds showed significant analgesic and anti-inflammatory activities .

Action Environment

It is known that the effectiveness of a compound can be influenced by various factors, including its physical properties, the environment in which it is used, and the specific characteristics of its targets .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea is its specificity for BET proteins, which makes it a promising therapeutic target for cancer treatment. 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea has also been shown to have a relatively low toxicity profile in preclinical studies, which is an important consideration for the development of new cancer therapies. However, one of the limitations of 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea is its solubility, which can affect its bioavailability and efficacy. Strategies to improve the solubility of 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea are currently being investigated.

Direcciones Futuras

There are several future directions for the development of 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea as a potential therapeutic agent for cancer treatment. One of the main directions is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea in preclinical models, to determine the optimal dosing and administration schedule. Finally, the development of 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea as a combination therapy with other cancer treatments is an area of active research, as it may enhance the efficacy of the treatment.

Métodos De Síntesis

The synthesis of 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea involves a series of chemical reactions starting from commercially available starting materials. The synthesis route involves the coupling of 4-fluorobenzo[d]thiazol-2-amine with cyclopentylisocyanate, followed by a series of purification steps to obtain the final product. The synthesis of 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea has been reported in several research articles, and the yield and purity of the product have been optimized.

Aplicaciones Científicas De Investigación

Actividad Antitumoral y Citotóxica

Los derivados de tiazol, incluido el CP-69799, han demostrado efectos antitumorales y citotóxicos. Los investigadores sintetizaron [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]ácido acético arilidenhidrazidas y evaluaron su citotoxicidad en líneas celulares tumorales humanas. CP-69799 exhibió potentes efectos contra las células de cáncer de próstata .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea are not yet fully understood. Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea are also not well-defined. Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea is currently unknown. Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

1-cyclopentyl-3-(4-fluoro-1,3-benzothiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3OS/c14-9-6-3-7-10-11(9)16-13(19-10)17-12(18)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBDCUBTRGNCPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

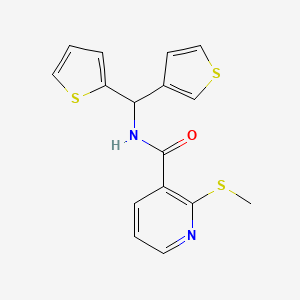

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2463805.png)

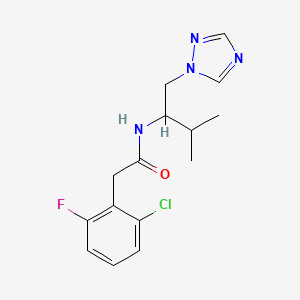

![ethyl 3-carbamoyl-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463807.png)

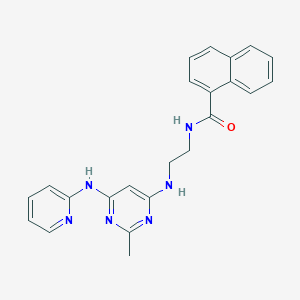

![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2463813.png)

![6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2463816.png)

![(Z)-3-(4-tert-butylphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2463817.png)

![Ethyl (5-(4-(trifluoromethoxy)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2463818.png)